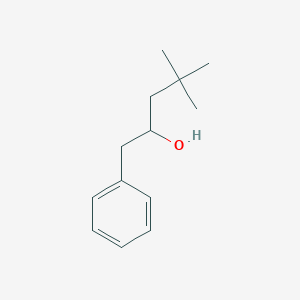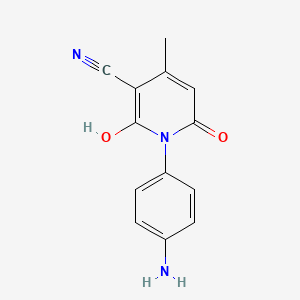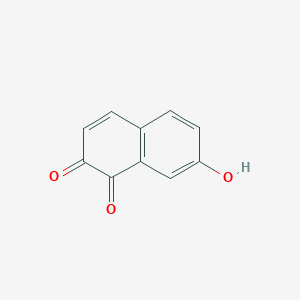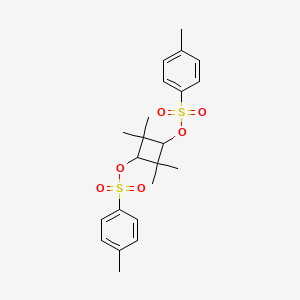![molecular formula C18H16Cl2N6O4 B13998062 N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine] CAS No. 21323-08-0](/img/structure/B13998062.png)
N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- typically involves the reaction of 1,4-piperazinediamine with 4-chloro-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction . The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or microwave-assisted synthesis to enhance the reaction efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce the reaction time compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups replacing the original nitro and chloro groups .
Scientific Research Applications
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-NITROPHENYL)METHYLENE]-
- 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLOROPHENYL)METHYLENE]-
Uniqueness
The combination of these functional groups allows for a wider range of chemical modifications and enhances the compound’s versatility in various research and industrial applications .
Properties
CAS No. |
21323-08-0 |
|---|---|
Molecular Formula |
C18H16Cl2N6O4 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[4-[(4-chloro-3-nitrophenyl)methylideneamino]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H16Cl2N6O4/c19-15-3-1-13(9-17(15)25(27)28)11-21-23-5-7-24(8-6-23)22-12-14-2-4-16(20)18(10-14)26(29)30/h1-4,9-12H,5-8H2 |
InChI Key |
BUMHDHHMVGTQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)


![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)



![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)



![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)

